Structural Differentiation from the CRAC Channel Inhibitor BTP2: Replacement of the Bis(trifluoromethyl)pyrazole Motif with a 4-Carbamoylthiophene
BTP2 (N-(4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) is a known CRAC channel inhibitor with an IC50 of 100 nM for SOCE inhibition . The target compound replaces the electron-withdrawing and lipophilic bis(trifluoromethyl)pyrazole-phenyl moiety of BTP2 with a 4-carbamoylthiophen-3-yl group, which introduces a hydrogen-bond donor/acceptor motif absent in BTP2 [1]. This structural alteration redirects the compound toward c-Met kinase inhibition rather than ion channel modulation.
| Evidence Dimension | Structural substitution and target shift |
|---|---|
| Target Compound Data | 4-carbamoylthiophen-3-yl substitution; c-Met kinase inhibitor scaffold |
| Comparator Or Baseline | BTP2: 3,5-bis(trifluoromethyl)pyrazole-phenyl substitution; CRAC channel inhibitor (SOCE IC50 = 100 nM) |
| Quantified Difference | Complete target switch: c-Met kinase vs. CRAC channel |
| Conditions | SAR analysis based on published thiadiazole carboxamide series [1] |
Why This Matters
Procuring BTP2 would yield a CRAC channel inhibitor, not a c-Met kinase inhibitor, demonstrating that minor structural changes in the thiadiazole carboxamide series result in orthogonal biological activities.
- [1] Nan X, Wang QX, Xing SJ, Liang ZG. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. J Enzyme Inhib Med Chem. 2023;38(1):2247183. View Source
